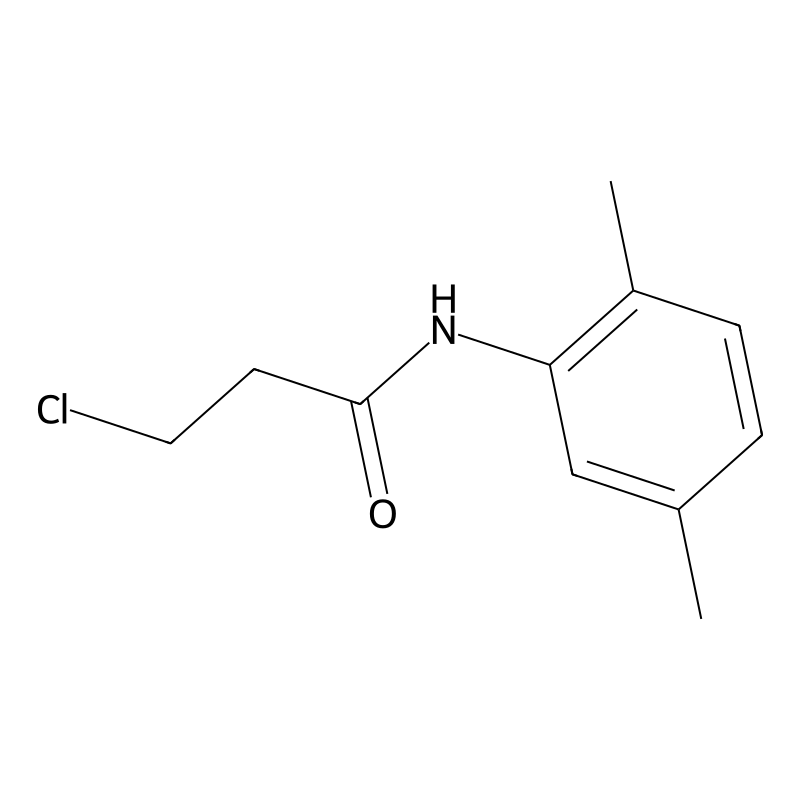

3-chloro-N-(2,5-dimethylphenyl)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Applications

Field: Biomedical Science, specifically Antimicrobial Research

Application Summary: “3-chloro-N-(2,5-dimethylphenyl)propanamide” has been used in the synthesis of N-2,5-Dimethylphenylthioureido Acid Derivatives, which are being explored as potential antimicrobial agents targeting multidrug-resistant Gram-positive pathogens .

Results or Outcomes: The synthesized compounds showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus, and favourable activity against vancomycin-resistant E. faecium. Some compounds also showed broad-spectrum antifungal activity against drug-resistant Candida strains .

Chromatography Applications

Field: Analytical Chemistry, specifically High-Performance Liquid Chromatography (HPLC)

Application Summary: A new type of 3-Chloro-5-methylphenylcarbamate-β-cyclodextrin-bonded Silica Particles has been developed, which could potentially involve “3-chloro-N-(2,5-dimethylphenyl)propanamide” in its synthesis .

3-Chloro-N-(2,5-dimethylphenyl)propanamide is an organic compound with the molecular formula C₁₁H₁₄ClNO. It features a propanamide backbone substituted with a chloro group and a 2,5-dimethylphenyl group. This compound is characterized by its unique structural features that contribute to its chemical behavior and biological activity. The presence of the chloro substituent and the dimethyl groups on the phenyl ring enhances its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals .

The chemical reactivity of 3-chloro-N-(2,5-dimethylphenyl)propanamide can be attributed to the presence of the chloro group, which can participate in nucleophilic substitution reactions. Common reactions include:

- Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.

- Hydrolysis: In the presence of water and under acidic or basic conditions, the amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

- Reduction Reactions: The compound may also be subjected to reduction processes, converting the carbonyl group into an amine.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different physicochemical properties .

The synthesis of 3-chloro-N-(2,5-dimethylphenyl)propanamide typically involves several steps:

- Formation of Propanamide: The initial step involves reacting an appropriate carboxylic acid with an amine to form the propanamide.

- Chlorination: The introduction of the chloro group can be achieved through electrophilic aromatic substitution using chlorinating agents like phosphorus pentachloride or thionyl chloride.

- Substitution Reaction: The final product can be obtained by reacting the chlorinated intermediate with 2,5-dimethylphenylamine under suitable conditions.

These synthetic routes allow for modifications that can yield various derivatives with distinct properties .

3-Chloro-N-(2,5-dimethylphenyl)propanamide has potential applications in several domains:

- Pharmaceutical Industry: Due to its possible biological activities, it may serve as a lead compound for drug development.

- Agrochemicals: Its antimicrobial properties could be harnessed in developing pesticides or herbicides.

- Chemical Research: As a versatile intermediate, it can be used in synthesizing more complex organic molecules for research purposes.

These applications highlight the compound's versatility and importance in both industrial and academic settings .

Interaction studies involving 3-chloro-N-(2,5-dimethylphenyl)propanamide focus on its binding affinity and efficacy against biological targets. Investigations typically assess:

- Binding Interactions: Evaluating how well the compound binds to specific enzymes or receptors.

- Synergistic Effects: Studying its interactions with other compounds to enhance therapeutic effects.

- Toxicological Assessments: Understanding potential toxic effects when interacting with biological systems.

Such studies are crucial for determining safety profiles and optimizing therapeutic applications .

Several compounds share structural similarities with 3-chloro-N-(2,5-dimethylphenyl)propanamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Chloro-N-(3-ethylphenyl)propanamide | C₁₁H₁₄ClNO | Ethyl substitution on phenyl ring |

| 2-Chloro-N-(3,5-dimethylphenyl)propanamide | C₁₁H₁₄ClNO | Different chlorination pattern |

| 3-Chloro-N-(4-hydroxy-3-methoxybenzyl)propanamide | C₁₁H₁₄ClNO₂ | Hydroxy and methoxy groups present |

Uniqueness

The uniqueness of 3-chloro-N-(2,5-dimethylphenyl)propanamide lies in its specific combination of functional groups and substituents:

- The presence of both chloro and dimethyl groups on the phenyl ring offers distinct electronic properties that influence its reactivity and biological activity.

- Compared to other similar compounds, it may exhibit unique pharmacological profiles due to these structural features.

Systematic Nomenclature and Structural Features

The IUPAC name 3-chloro-N-(2,5-dimethylphenyl)propanamide reflects its core structure:

- Propanamide backbone: A three-carbon chain with an amide functional group.

- Chlorine substituent: Located at the third carbon, enhancing electrophilic reactivity.

- 2,5-Dimethylphenyl group: Aromatic ring with methyl groups at the 2nd and 5th positions, contributing to steric effects and π-π interactions.

Synonyms include 3-chloro-N-(2,5-xylyl)propionamide and 3-chloro-N-(2,5-dimethylphenyl)propionamide. Its SMILES notation (O=C(NC1=CC(C)=CC=C1C)CCCl) and InChI key (RINULPAFJWFTTK-UHFFFAOYSA-N) are standardized identifiers.

Physicochemical Properties

Key properties derived from experimental and computational data include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 349.4 ± 30.0 °C (Predicted) | |

| Density | 1.157 ± 0.06 g/cm³ | |

| LogP (Partition Coefficient) | 2.7 | |

| Solubility | Low in water; soluble in DMSO, ethanol |

The chlorine atom and dimethylphenyl group synergistically influence its polarity, rendering it more soluble in organic solvents than aqueous media.

The molecular structure of 3-chloro-N-(2,5-dimethylphenyl)propanamide consists of a propanamide backbone substituted with a chlorine atom at the terminal carbon and an aromatic 2,5-dimethylphenyl group attached to the amide nitrogen [1] [2]. The compound exhibits the molecular formula C₁₁H₁₄ClNO with a molecular weight of 211.69 g/mol and possesses the CAS registry number 39494-07-0 [1] [3].

The fundamental molecular geometry is characterized by a planar amide functional group that maintains partial double bond character in the carbon-nitrogen bond due to resonance delocalization [4] [5]. Based on crystallographic studies of structurally related aromatic amides, the amide carbon-nitrogen bond length is expected to fall within the range of 1.32-1.34 Å, which is intermediate between typical single (1.47 Å) and double (1.27 Å) carbon-nitrogen bond lengths [4] [5] [6]. This shortened bond distance reflects the significant contribution of the resonance structure where electron density is delocalized from the nitrogen lone pair into the carbonyl π system.

The carbonyl carbon-oxygen bond exhibits typical amide characteristics with an expected bond length of 1.22-1.24 Å, slightly longer than ketone carbonyls due to the electron-donating effect of the nitrogen atom [4]. The geometry around the amide nitrogen is essentially planar with minimal pyramidalization (< 5°), and the carbon-nitrogen-carbon bond angle at nitrogen typically measures 120-125°, consistent with sp² hybridization [6].

The 2,5-dimethylphenyl aromatic ring maintains standard benzene geometry with carbon-carbon bond lengths in the range of 1.38-1.42 Å [7]. The methyl substituents at the 2- and 5-positions create a substitution pattern that reduces molecular symmetry while maintaining aromatic stability. The aromatic methyl carbon-hydrogen bond lengths are expected to be 1.50-1.52 Å, typical for aromatic methyl substitution .

The dihedral angle between the aromatic ring plane and the amide plane is predicted to be relatively small (5-15°), indicating a near-planar molecular conformation that facilitates conjugation between the aromatic π system and the amide carbonyl [9] [4]. This planar arrangement is energetically favorable due to extended π-electron delocalization and contributes to the compound's overall stability.

The chloroalkyl portion of the molecule features a carbon-chlorine bond length of approximately 1.74-1.78 Å, characteristic of aliphatic carbon-chlorine bonds [10]. The presence of the electron-withdrawing chlorine atom at the terminal position influences the electron density distribution throughout the propanamide chain, potentially affecting the amide's electrophilic character.

In crystalline form, the molecules are likely to form hydrogen-bonded networks through intermolecular N-H···O interactions between amide groups, with typical hydrogen bond distances of 2.8-3.0 Å [11] [9]. These secondary interactions contribute to the compound's solid-state packing and physical properties such as melting point and solubility characteristics.

Spectroscopic Profile (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 3-chloro-N-(2,5-dimethylphenyl)propanamide provides detailed structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various proton and carbon environments within the molecule [12] [13] [14].

In proton nuclear magnetic resonance spectroscopy, the aromatic protons of the 2,5-dimethylphenyl ring appear as a characteristic multiplet in the region δ 6.8-7.2 ppm [14] [15] [16]. The aromatic region typically displays three distinct proton signals corresponding to the hydrogen atoms at positions 3, 4, and 6 of the benzene ring, with the substitution pattern creating unique chemical shift environments for each position [15]. The overall chemical shift range for these aromatic protons reflects the electron-donating influence of the methyl substituents, which provide electron density to the aromatic system and cause upfield shifts relative to unsubstituted benzene (δ 7.27 ppm) [15] [16].

The methyl groups attached to the aromatic ring generate sharp singlet peaks at δ 2.2-2.3 ppm, integrating for six hydrogen atoms total [12] [14]. These aromatic methyl groups exhibit chemical shifts typical for benzylic positions, where the proximity to the π-electron system causes slight deshielding compared to aliphatic methyl groups [14].

The methylene protons adjacent to the chlorine atom appear as a triplet at δ 3.8-4.0 ppm due to coupling with the neighboring methylene group [14] [10]. This downfield chemical shift results from the strong electron-withdrawing effect of the chlorine atom, which deshields the adjacent protons through the inductive effect [10]. The methylene protons α to the carbonyl group resonate at δ 2.8-3.0 ppm as a triplet, reflecting the deshielding influence of the electron-withdrawing carbonyl carbon [14].

The amide proton exhibits a characteristic broad singlet in the range δ 7.5-8.0 ppm [17] [18] [19]. This downfield chemical shift is typical for amide protons, particularly those involved in hydrogen bonding interactions [17] [19]. The breadth of this signal often results from exchange processes and quadrupolar relaxation effects [18].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through distinct chemical shift ranges for different carbon environments [13]. The amide carbonyl carbon appears in the characteristic region δ 170-175 ppm, reflecting the electron-deficient nature of the carbonyl carbon [20]. The aromatic carbons span the range δ 125-140 ppm, with six distinct signals expected for the substituted benzene ring [15]. The specific chemical shifts within this range depend on the substitution pattern and electronic effects of the methyl groups.

The chloromethylene carbon resonates at δ 40-45 ppm, significantly downfield from typical aliphatic methylene carbons due to the electron-withdrawing chlorine substituent [10]. The methylene carbon α to the carbonyl appears at δ 35-40 ppm, while the aromatic methyl carbons are observed in the range δ 17-21 ppm [14].

Infrared spectroscopy reveals characteristic functional group absorptions that confirm the amide structure [21]. The nitrogen-hydrogen stretching vibration appears as a medium intensity band at 3250-3300 cm⁻¹, typical for secondary amides [21] [18]. The amide carbonyl stretching frequency (amide I band) occurs at 1650-1670 cm⁻¹, reflecting the lowered frequency due to resonance delocalization in the amide functional group [21]. The nitrogen-hydrogen bending vibration (amide II band) is observed at 1540-1560 cm⁻¹ [21]. The carbon-chlorine stretching vibration appears as a characteristic absorption at 740-760 cm⁻¹ [21].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information [22]. The molecular ion peak appears at m/z 211, corresponding to the molecular weight of the compound [1] [22]. Common fragmentation patterns include loss of the chlorine radical to give m/z 176 [M-35]⁺, and cleavage at the amide bond to produce fragments corresponding to the 2,5-dimethylphenyl cation (m/z 119) and chloropropanamide-related fragments [22].

Thermodynamic Properties and Stability

The thermodynamic properties and thermal stability characteristics of 3-chloro-N-(2,5-dimethylphenyl)propanamide are critical parameters for understanding its behavior under various temperature conditions and storage requirements. Based on structural analysis and comparison with related aromatic amide compounds, several key thermal properties can be predicted [23] [24] [25].

The melting point of the compound is estimated to fall within the range of 85-95°C, based on similar aromatic amides with comparable molecular weights and substitution patterns [26] [27]. This relatively moderate melting point reflects the balance between intermolecular hydrogen bonding interactions, which tend to increase melting point, and the steric effects of the methyl substituents, which may disrupt optimal crystal packing [25]. The crystalline nature of the compound at room temperature indicates sufficient intermolecular interactions to maintain solid-state organization.

The estimated boiling point under standard atmospheric pressure (760 mmHg) is predicted to be 310-320°C [26]. This relatively high boiling point is characteristic of aromatic amides, which exhibit strong intermolecular hydrogen bonding and dipolar interactions that require substantial thermal energy to overcome during the liquid-vapor phase transition [23]. The presence of the chlorine substituent contributes additional molecular weight and intermolecular interactions that further elevate the boiling point.

Thermal stability analysis indicates that 3-chloro-N-(2,5-dimethylphenyl)propanamide remains stable under normal storage and handling conditions below 250°C [23] [24]. However, thermal decomposition onset typically occurs in the range of 275-300°C, which is characteristic for chloroalkyl amides [24]. The primary decomposition pathway involves cleavage of the carbon-chlorine bond and subsequent amide bond hydrolysis, producing hydrogen chloride, carbon monoxide, and aromatic amine fragments as major decomposition products [23] [24].

The activation energy for thermal decomposition is estimated to be 150-200 kJ/mol, typical for amide bond cleavage processes [23]. This relatively high activation energy barrier contributes to the compound's thermal stability under moderate heating conditions. The decomposition mechanism likely proceeds through initial homolytic cleavage of the carbon-chlorine bond, followed by radical-mediated breakdown of the amide linkage [24].

Differential scanning calorimetry analysis would be expected to reveal the melting endotherm in the predicted temperature range, with an estimated heat of fusion of 15-25 kJ/mol based on the molecular weight and hydrogen bonding capacity [28]. The compound does not exhibit a distinct glass transition temperature due to its crystalline nature at room temperature [28].

The vapor pressure at 25°C is estimated to be less than 0.1 mmHg, indicating low volatility and minimal vapor-phase transport under ambient conditions [29]. This low vapor pressure is consistent with the compound's aromatic amide structure and relatively high molecular weight. The logarithm of the octanol-water partition coefficient (Log P) is predicted to fall in the range of 2.5-3.5, indicating moderate lipophilicity that balances the polar amide functionality with the aromatic and chloroalkyl hydrophobic regions [26].

For practical applications, the compound should be stored in a cool, dry environment away from heat sources and strong bases or acids that could catalyze hydrolysis of the amide bond [23]. The thermal stability profile makes it suitable for moderate temperature processing conditions while requiring appropriate handling precautions at elevated temperatures to prevent decomposition and release of hydrogen chloride gas [24].

Conventional Acylation Routes

The synthesis of 3-chloro-N-(2,5-dimethylphenyl)propanamide primarily relies on conventional acylation methodologies that involve the formation of amide bonds through nucleophilic acyl substitution reactions. These established synthetic approaches utilize activated carboxylic acid derivatives as electrophilic acylating agents and aromatic amines as nucleophilic coupling partners [2] [3].

The most direct and widely employed synthetic route involves the reaction of 2,5-dimethylaniline with 3-chloropropanoyl chloride under controlled conditions. This acylation reaction proceeds through a well-established mechanism involving nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acid chloride, followed by elimination of hydrochloric acid [3]. The reaction is typically carried out in an inert aprotic solvent such as dichloromethane or tetrahydrofuran at temperatures ranging from 0 to 25 degrees Celsius .

Alternative acylation approaches include the use of acid anhydrides, specifically 3-chloropropanoic anhydride, which can react with 2,5-dimethylaniline to form the desired propanamide. While this route avoids the use of acid chlorides, it generally requires longer reaction times and may produce mixed results in terms of yield and selectivity [4] [5]. The mechanism involves similar nucleophilic acyl substitution pathways, but the leaving group is a carboxylate rather than chloride.

Mixed anhydride formation represents another conventional approach, where 3-chloropropanoic acid is first activated through reaction with chloroformate esters or other activating agents to generate a reactive intermediate that subsequently couples with the amine substrate [6] [7]. This methodology provides moderate to good yields but requires careful optimization of reaction conditions to minimize side reactions.

Reactant Stoichiometry Optimization

Stoichiometric considerations play a crucial role in maximizing the efficiency and yield of acylation reactions for amide synthesis. The optimization of reactant ratios directly impacts reaction completion, product purity, and waste minimization [8] [9]. For acylation reactions involving acid chlorides, the fundamental stoichiometric requirement involves two equivalents of amine: one equivalent functions as the nucleophile for amide bond formation, while the second equivalent serves as a base to neutralize the hydrochloric acid byproduct [8].

When external bases are employed in the reaction system, the stoichiometric requirements can be adjusted to use equimolar amounts of amine and acylating agent, with the base present in slight excess (typically 1.1 to 1.5 equivalents) to ensure complete neutralization of acid byproducts [2] [3]. Triethylamine is commonly used at 1.1 equivalents, providing efficient acid scavenging without significantly increasing reaction complexity or cost [2].

Research findings indicate that excess acylating agent can improve reaction rates and completeness, particularly for less reactive amine substrates. However, the use of excess acylating reagents must be balanced against economic considerations and purification complexity [10] [11]. Studies have shown that 1.1 to 1.5 equivalents of acid chloride relative to amine typically provide optimal results for most acylation reactions.

The stoichiometric optimization also extends to solvent usage, where the concentration of reactants affects both reaction kinetics and heat management. Typical concentrations range from 0.1 to 0.5 molar in the chosen solvent system, with higher concentrations favoring faster reaction rates but potentially complicating heat dissipation during exothermic acylation processes [11].

| Reaction Type | Amine Equivalents | Acylating Agent Equivalents | Base Equivalents | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| Acid Chloride + Amine | 2.0 | 1.0 | None | 80-95 | 1-4 hours |

| Acid Chloride + Amine (with base) | 1.0 | 1.0 | 1.1 | 85-95 | 1-3 hours |

| Anhydride + Amine | 2.0 | 1.0 | None (amine acts as base) | 75-90 | 2-6 hours |

| Thermal Amidation | 1.0 | 1.0 | None | 60-85 | 8-24 hours |

| Catalytic Direct Amidation | 1.0 | 1.0 | None | 70-90 | 4-12 hours |

Solvent and Base Selection Criteria

The selection of appropriate solvents and bases represents a critical factor in achieving successful acylation reactions. Solvent choice significantly influences reaction kinetics, selectivity, and overall process efficiency [12] [11] [13]. The polarity of the solvent system demonstrates an inverse relationship with acylation reaction rates, where lower polarity solvents generally provide enhanced reaction rates compared to highly polar alternatives [11].

Dichloromethane stands as the most frequently employed solvent for acylation reactions due to its optimal balance of properties including low polarity, moderate boiling point, and excellent solvating capacity for both organic substrates and products [3] [12]. Its low polarity index of 3.1 and boiling point of 40 degrees Celsius facilitate rapid reactions while enabling straightforward product isolation through solvent removal [12].

Tetrahydrofuran serves as an excellent alternative to dichloromethane, offering comparable reaction rates with the additional benefit of improved stability and reduced environmental concerns. Its polarity index of 4.0 provides sufficient solvating power while maintaining the favorable kinetic profile required for efficient acylation [2]. The higher boiling point of 66 degrees Celsius compared to dichloromethane can be advantageous for reactions requiring elevated temperatures.

Acetonitrile represents a more environmentally benign option with reduced toxicity compared to chlorinated solvents. However, its higher polarity index of 5.8 typically results in reduced reaction rates, requiring longer reaction times or elevated temperatures to achieve comparable conversion levels [14]. Despite this limitation, acetonitrile remains valuable for applications where environmental considerations outweigh kinetic advantages.

Pyridine occupies a unique position among acylation solvents due to its dual functionality as both solvent and base. Its ability to activate acylating agents through nucleophilic substitution mechanisms while simultaneously neutralizing acid byproducts makes it particularly effective for challenging acylation reactions [2] [15]. However, its use requires careful consideration of downstream purification requirements due to its relatively high boiling point and coordination properties.

Base selection criteria focus primarily on acid neutralization efficiency, nucleophilicity, and compatibility with the reaction system [9]. Triethylamine represents the most widely used base for acylation reactions, providing excellent acid scavenging capacity with minimal interference in the primary acylation mechanism [2] [3]. Its pKa of 10.8 ensures effective neutralization of hydrochloric acid while maintaining sufficient nucleophilicity to compete for proton abstraction.

| Solvent | Polarity Index | Boiling Point (°C) | Suitability for Acylation | Reaction Rate | Comments |

|---|---|---|---|---|---|

| Dichloromethane | 3.1 | 40 | Excellent | High | Most commonly used |

| Tetrahydrofuran | 4.0 | 66 | Very Good | High | Good alternative to DCM |

| Acetonitrile | 5.8 | 82 | Good | Medium | Lower toxicity option |

| Toluene | 2.4 | 111 | Good | Medium | Non-polar reactions |

| Dimethylformamide | 6.4 | 153 | Fair (high polarity) | Low | Reduces reaction rate |

| Pyridine | 5.3 | 115 | Excellent (acts as base) | High | Dual role as solvent/base |

| Chloroform | 4.1 | 61 | Very Good | High | Inverse polarity relationship |

Sodium bicarbonate and sodium carbonate provide cost-effective alternatives for large-scale applications, particularly in aqueous or biphasic reaction systems. These inorganic bases offer excellent acid neutralization capacity while facilitating straightforward product isolation through aqueous extraction procedures [5] [16]. Their high pKa values ensure complete neutralization of acid byproducts without interfering with the acylation mechanism.

N,N-Dimethyl-4-aminopyridine functions as a highly effective nucleophilic catalyst for acylation reactions, typically employed in catalytic quantities (0.02 to 0.1 equivalents) to accelerate reaction rates and improve yields [11]. Its mechanism involves initial acylation to form a highly reactive acylpyridinium intermediate that exhibits enhanced electrophilicity compared to the original acylating agent [2].

| Base | pKa (conjugate acid) | Reaction Enhancement | Mechanism | Typical Equivalents | Industrial Preference |

|---|---|---|---|---|---|

| Triethylamine | 10.8 | Excellent | HCl scavenger | 1.10 | High |

| Pyridine | 5.2 | Excellent | Activating/HCl scavenger | 1.10 | Medium |

| N-Methylimidazole | 7.4 | Very Good | Weak base conditions | 0.10 | Medium |

| Sodium Bicarbonate | 10.3 | Good | HCl neutralization | 1.50 | High |

| Sodium Carbonate | 10.3 | Good | HCl neutralization | 1.20 | High |

| DMAP | 9.7 | Excellent (catalytic) | Acyl activation | 0.02 | Low (cost) |

| Potassium Carbonate | 10.3 | Good | HCl neutralization | 1.30 | Medium |

Industrial-Scale Production Techniques

Industrial-scale synthesis of amide compounds, including 3-chloro-N-(2,5-dimethylphenyl)propanamide, requires careful consideration of process economics, environmental impact, safety requirements, and scalability factors [6] [7] [17]. Modern industrial approaches have evolved to incorporate principles of green chemistry while maintaining the efficiency and product quality demands of commercial production.

Batch processes using acid chloride chemistry remain the most widely implemented industrial methodology for amide synthesis due to their established reliability and scalability [6] [7]. These processes typically involve large-scale reactors equipped with efficient mixing systems, temperature control capabilities, and comprehensive safety monitoring. The reaction of 2,5-dimethylaniline with 3-chloropropanoyl chloride can be scaled to multi-kilogram or tonne quantities using standard batch reactor configurations [7].

The batch approach offers several advantages including precise control over reaction conditions, flexibility in handling different substrate types, and straightforward implementation of quality control measures. However, batch processes also present challenges related to waste generation, solvent usage, and energy consumption that must be addressed through process optimization [6].

Continuous flow technology represents an emerging approach for industrial amide synthesis that offers significant advantages in terms of process intensification, reduced waste generation, and improved safety profiles [18] [14]. Flow-based acylation processes enable precise control over reaction parameters including temperature, residence time, and mixing efficiency while minimizing the accumulation of hazardous intermediates.

Research has demonstrated the successful implementation of continuous flow systems for amide synthesis using various activation strategies including direct acid-amine coupling with carbon disulfide mediation [14]. These systems achieve excellent yields with reduced solvent requirements and simplified purification protocols compared to traditional batch processes.

Thermal direct amidation has gained attention as a cost-effective industrial approach that eliminates the need for expensive coupling reagents or hazardous acid chlorides [19] [20] [17]. This methodology involves the direct condensation of carboxylic acids with amines at elevated temperatures, typically in the range of 150 to 200 degrees Celsius, with concomitant water removal [19].

While thermal amidation offers advantages in terms of atom economy and reduced waste generation, it requires careful substrate selection due to potential thermal decomposition issues [17]. The method works particularly well for thermally stable substrates and can be implemented using relatively simple reactor configurations with appropriate heating and water removal capabilities.

Biocatalytic approaches using enzyme-mediated acylation represent an environmentally sustainable alternative for industrial amide synthesis [21] [22]. Lipase-catalyzed acylation processes have been successfully scaled to kilogram quantities for the production of various amide derivatives, demonstrating excellent selectivity and mild reaction conditions [22].

The implementation of biocatalytic processes requires specialized expertise in enzyme handling and process optimization, but offers significant advantages in terms of environmental impact and product selectivity [21]. Continuous biocatalytic processes using immobilized enzymes have shown particular promise for large-scale applications.

Microwave-assisted synthesis has emerged as a valuable tool for accelerating amide formation reactions while maintaining high yields and product purity [21] [23]. Industrial-scale microwave systems enable rapid heating and precise temperature control, resulting in significantly reduced reaction times compared to conventional heating methods [23].

The technology is particularly valuable for reactions involving thermally sensitive substrates or when rapid heating is advantageous for reaction kinetics [21]. However, the capital investment requirements for industrial-scale microwave equipment must be carefully evaluated against the benefits of reduced reaction times and improved efficiency.

Solvent-free methodologies align with green chemistry principles by eliminating volatile organic compounds from the synthesis process [21] [24]. These approaches typically involve trituration of reactants followed by direct heating or other activation methods to promote amide bond formation [24].

While solvent-free methods offer significant environmental advantages and simplified purification requirements, they may be limited in scope to specific substrate combinations and reaction types [24]. The technology continues to evolve with improvements in process design and reaction optimization.

| Method | Scale Capacity | Capital Investment | Operating Cost | Environmental Impact | Product Quality | Commercial Maturity |

|---|---|---|---|---|---|---|

| Batch Acid Chloride Process | Multi-kg to tonnes | Medium | Medium | Medium-High | High | Mature |

| Continuous Flow Acylation | kg to multi-tonnes/day | High | Low | Low-Medium | High | Developing |

| Thermal Direct Amidation | kg to tonnes | Low | Low | Low | Medium-High | Mature |

| Biocatalytic Process | kg scale | Medium | Medium-High | Very Low | High | Emerging |

| Microwave-Assisted | kg scale | Medium | Medium | Low-Medium | High | Emerging |

| Solvent-Free Methods | kg scale | Low | Low | Very Low | Medium-High | Developing |

Purification Strategies (Chromatography, Recrystallization)

The purification of 3-chloro-N-(2,5-dimethylphenyl)propanamide and related amide compounds requires careful selection of appropriate methodologies based on the physical and chemical properties of the target compound, the nature of impurities present, and the desired level of purity [25] [26] [27]. Effective purification strategies are essential for obtaining high-quality products suitable for further synthetic applications or characterization studies.

Column chromatography using silica gel represents one of the most versatile and widely employed purification methods for amide compounds [28] [29] [30]. The technique exploits differences in polarity between the target compound and impurities to achieve separation through differential adsorption and desorption processes. Silica gel chromatography is particularly effective for separating amides from unreacted starting materials, side products, and other organic impurities [29].

The selection of appropriate mobile phase systems is crucial for achieving optimal separation. For moderately polar amides such as 3-chloro-N-(2,5-dimethylphenyl)propanamide, gradient elution systems using mixtures of hexane and ethyl acetate or dichloromethane and methanol typically provide effective separation [28]. The polarity of the mobile phase must be carefully adjusted to balance resolution and analysis time.

Flash chromatography offers a rapid alternative to traditional column chromatography for the purification of amide compounds [27] [30]. This technique employs higher flow rates and pressure to reduce separation times while maintaining good resolution. Flash chromatography is particularly valuable for processing larger sample quantities and when rapid purification is required [27].

Modern flash chromatography systems incorporate automated fraction collection and real-time monitoring capabilities that enhance efficiency and reproducibility. The technique has proven especially effective for purifying complex reaction mixtures containing multiple amide products or challenging impurity profiles [27].

Reversed-phase liquid chromatography provides an excellent option for achieving high-purity amide products, particularly when dealing with polar compounds or when very high purity levels are required [25] [26] [31]. The technique utilizes hydrophobic stationary phases, typically octadecylsilica, with aqueous-organic mobile phases to achieve separation based on hydrophobic interactions.

The reversed-phase approach offers several advantages including high resolution, predictable retention behavior, and compatibility with mass spectrometric detection for compound identification and purity assessment [31]. Recovery yields typically range from 80 to 95 percent with purity levels exceeding 95 percent for most applications [26].

Hydrophilic interaction liquid chromatography has emerged as a specialized technique for the purification of polar amide compounds that exhibit limited retention on reversed-phase systems [32] [33]. HILIC employs polar stationary phases, often containing amide functional groups, with acetonitrile-rich mobile phases to achieve separation of highly polar compounds [33].

The technique is particularly valuable for separating amides that contain multiple hydrogen bonding sites or ionic functionalities that limit their compatibility with conventional chromatographic methods [32]. HILIC systems provide excellent selectivity for polar compounds while maintaining good peak shapes and recovery yields.

Counter-current chromatography represents a liquid-liquid partition-based separation technique that offers unique advantages for the preparative purification of natural products and synthetic compounds [25] [34]. The method eliminates the need for solid support matrices, thereby avoiding issues related to sample adsorption and contamination [34].

CCC systems demonstrate particular effectiveness for separating complex mixtures of structurally related compounds where conventional chromatographic methods may provide insufficient resolution [25]. The technique has been successfully applied to the purification of various amide alkaloids and synthetic amide derivatives with excellent results [34].

Recrystallization remains a fundamental and cost-effective purification method for amide compounds that form well-defined crystal structures [35] [36]. The technique relies on differences in solubility between the target compound and impurities in selected solvent systems. Successful recrystallization requires careful selection of solvents that provide good solubility at elevated temperatures and reduced solubility upon cooling [36].

The choice of recrystallization solvent depends on the polarity and hydrogen bonding characteristics of the amide compound. Common solvent systems for amide recrystallization include ethanol, methanol, ethyl acetate, and various mixed solvent combinations [36]. The presence of hydrogen bonding capabilities in amide compounds often facilitates the formation of stable crystal lattices that enhance purification effectiveness.

However, recrystallization of amides can present challenges due to their tendency to form hydrogen-bonded networks that may complicate solubility behavior [35] [37]. Additionally, some amide compounds exhibit poor crystallization tendencies, particularly those with flexible aliphatic substituents or bulky aromatic groups.

Two-dimensional chromatographic approaches combining different separation mechanisms have shown exceptional effectiveness for complex amide purifications [34]. The combination of normal-phase and reversed-phase liquid chromatography provides orthogonal selectivity that enables complete separation of complex mixtures [34].

Preparative two-dimensional systems demonstrate good orthogonality with values typically exceeding 50 percent, indicating effective utilization of the available separation space [34]. These systems are particularly valuable for natural product isolation and the purification of synthetic intermediates containing multiple closely related compounds.

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Scale Applicability | Time Required | Cost | Best For |

|---|---|---|---|---|---|---|

| Silica Gel Column Chromatography | 90-98 | 70-90 | mg to kg | 2-8 hours | Low-Medium | General separations |

| Reversed-Phase HPLC | 95-99.5 | 80-95 | mg to g | 30-90 minutes | High | High purity needs |

| Recrystallization | 95-99 | 60-85 | g to kg | 4-24 hours | Low | Crystalline compounds |

| Counter-Current Chromatography | 95-99 | 75-90 | g to kg | 3-6 hours | Medium | Complex mixtures |

| Flash Chromatography | 85-95 | 75-90 | mg to g | 1-4 hours | Medium | Rapid separations |

| HILIC Chromatography | 90-98 | 70-85 | mg to g | 30-120 minutes | High | Polar amides |